molecular formula C15H10BrClN2O B14577911 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one CAS No. 61554-51-6

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one

Cat. No.: B14577911
CAS No.: 61554-51-6
M. Wt: 349.61 g/mol
InChI Key: RWFCEXQYNTTZDA-UHFFFAOYSA-N
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Description

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one is a synthetic organic compound with the molecular formula C15H10BrClN2O and a molecular weight of 349.61 g/mol. This complex molecule is built around a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure features a 4-chlorophenyl group at the 3-position and a reactive bromomethyl group at the 2-position of the quinazolin-4(3H)-one ring system. This bromomethyl moiety makes the compound a particularly valuable synthetic intermediate, enabling its use in nucleophilic substitution reactions to create more complex molecular architectures, such as quinazolinone-thiazole hybrids . Quinazolinone derivatives are the subject of extensive research due to their wide spectrum of pharmacological properties. The core scaffold is associated with significant biological activities, including documented cytotoxic and anticancer effects . Some quinazolinone-based drugs, like gefitinib and lapatinib, have been approved for clinical cancer therapy, underscoring the therapeutic potential of this chemical class . The specific structural features of this bromomethyl derivative make it a promising precursor for developing novel compounds with potential anticancer activity. Research has shown that other quinazolinone-thiazole hybrids exhibit potent, dose-dependent cytotoxic effects against human cancer cell lines such as PC3 (prostate), MCF-7 (breast), and HT-29 (colon) . This product is intended for research applications only, specifically for use in organic synthesis and medicinal chemistry research for the development of new biologically active molecules. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols in a well-ventilated laboratory setting.

Properties

CAS No.

61554-51-6

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

2-(bromomethyl)-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C15H10BrClN2O/c16-9-14-18-13-4-2-1-3-12(13)15(20)19(14)11-7-5-10(17)6-8-11/h1-8H,9H2

InChI Key

RWFCEXQYNTTZDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

In a representative procedure, 2-methyl-3-(4-chlorophenyl)-3H-quinazolin-4-one is treated with N-bromosuccinimide (NBS) in ethanol under reflux, catalyzed by benzoyl peroxide. The reaction proceeds via a radical mechanism, where benzoyl peroxide initiates the formation of bromine radicals that abstract a hydrogen atom from the methyl group. Subsequent recombination with a bromine atom yields the bromomethyl product. Key parameters include:

  • Reagents : NBS (1.1 equivalents), benzoyl peroxide (catalytic), ethanol (solvent)
  • Conditions : Reflux at 80°C for 2–4 hours
  • Yield : 94%

The product, 2-bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one, is isolated by filtration after cooling, followed by washing with ethanol to remove succinimide byproducts. Characterization via $$ ^1H $$ NMR confirms the presence of the bromomethyl group (δ 2.61 ppm, singlet) and aromatic protons (δ 6.42–7.24 ppm).

Mechanistic Considerations

The radical pathway ensures regioselectivity, avoiding electrophilic aromatic substitution on the electron-deficient quinazolinone ring. Computational studies suggest that the methyl group’s proximity to the carbonyl moiety lowers the bond dissociation energy (BDE) of the C–H bond, facilitating hydrogen abstraction. This mechanistic rationale aligns with the high yield and minimal byproduct formation observed in practice.

Alternative Synthetic Approaches

While radical bromination dominates the literature, alternative routes explore cyclization strategies and functional group interconversions.

Post-Cyclization Functionalization

Another speculative route involves introducing the bromomethyl group after quinazolinone ring formation. For example, 3-(4-chlorophenyl)-3H-quinazolin-4-one could undergo Friedel-Crafts alkylation with bromomethylating agents. However, this method risks over-alkylation or ring distortion due to the electrophilic nature of the quinazolinone system.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Ethanol emerges as the optimal solvent for radical bromination due to its polarity and ability to stabilize radical intermediates. Substituting ethanol with dimethylformamide (DMF) or acetonitrile reduces yields by 20–30%, likely due to solvent-radical interactions. Catalytic benzoyl peroxide (0.5–1 mol%) proves critical; omission results in incomplete conversion even after extended reaction times.

Temperature and Time Dependence

Reaction completion within 2 hours at 80°C contrasts with slower kinetics at lower temperatures (e.g., 50°C requires 6 hours). Prolonged heating (>4 hours) promotes debromination or decomposition, underscoring the need for precise temperature control.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (DMSO-d₆) : δ 2.61 (s, 2H, CH₂Br), 6.42–7.24 (m, 8H, Ar–H)
  • IR (KBr) : 3043 cm⁻¹ (C–H stretch), 1685 cm⁻¹ (C=O)
  • Melting Point : 201–202°C

Purity Assessment

Chromatographic analysis (TLC, hexane:ethyl acetate 8:2) confirms single-spot homogeneity, while elemental analysis aligns with theoretical values for C₁₅H₁₀BrClN₂O.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Radical Bromination 94 >99 High Requires pre-formed methyl precursor
Cyclization (Theoretical) N/A N/A Moderate Unverified, synthetic hurdles
Friedel-Crafts Alkylation <50 85 Low Side reactions, poor selectivity

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group at position 2 serves as a reactive site for nucleophilic displacement, enabling the introduction of diverse substituents.

Reaction with Amines

A microwave-assisted substitution with primary or secondary amines yields 2-aminomethyl derivatives. For example:

  • Reactants : 2-Bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one + Amine (e.g., aniline, benzylamine)

  • Conditions : Acetic acid, silica gel support, microwave irradiation (30% power, 3 min) .

  • Products : 2-Aminomethyl derivatives (e.g., 2-(phenylaminomethyl)-3-(4-chlorophenyl)-3H-quinazolin-4-one).

  • Yield : 80–94% .

  • Characterization :

    • ¹H NMR : Signals at δ 2.61 (s, CH₂), 4.80 (s, NH) .

    • IR : Absence of C-Br stretch (~560 cm⁻¹) and new N-H stretch (~3300 cm⁻¹) .

Reaction with Thiols

Thiols undergo substitution to form thioether-linked derivatives:

  • Reactants : 2-Bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one + Thiol (e.g., thiourea)

  • Conditions : Reflux in ethanol, catalytic benzoyl peroxide .

  • Products : 2-(Alkyl/arylthio)methyl derivatives (e.g., 2-(methylthio)methyl-3-(4-chlorophenyl)-3H-quinazolin-4-one).

  • Yield : 85–92% .

  • Mechanism : SN2 displacement facilitated by the polar aprotic solvent .

Functionalization of the Quinazolinone Core

The quinazolinone scaffold undergoes electrophilic and cyclization reactions at positions 6 and 8 when substituted with halogens.

Bromination

Electrophilic bromination introduces bromine atoms at positions 6 and 8:

  • Reactants : 2-Bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one + N-Bromosuccinimide (NBS)

  • Conditions : Ethanol, benzoyl peroxide, reflux .

  • Products : 6,8-Dibromo-2-bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one.

  • Yield : 89–94% .

  • Characterization :

    • ¹H NMR : Aromatic proton multiplicity at δ 7.16–7.70 (m, Ar-H) .

    • M.P. : 201–202°C .

Acetylation

Acetic anhydride acetylates the thione derivative of the core:

  • Reactants : 6,8-Dibromo-2-bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one + Acetic anhydride

  • Conditions : Reflux in dry dichloromethane .

  • Products : S-Acetylated derivatives (e.g., 6,8-dibromo-2-(acetylsulfanylmethyl)-3-(4-chlorophenyl)-3H-quinazolin-4-one).

  • Yield : 75–82% .

  • IR : C=O stretch at 1695 cm⁻¹ .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction:

Suzuki-Miyaura Coupling

  • Reactants : 6,8-Dibromo-2-bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one + Arylboronic acid

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

  • Products : 6,8-Diaryl-2-bromomethyl-3-(4-chlorophenyl)-3H-quinazolin-4-one.

  • Yield : 65–78% .

  • Application : Enhances binding to kinase targets (e.g., EGFR/VEGFR-2) .

Biological Activity Derivatives

Derivatives are evaluated for anticancer and antimicrobial properties:

DerivativeBiological TargetIC₅₀/EC₅₀Key Structural FeatureSource
2-(4-Fluorobenzylthio)EGFR/VEGFR-2 kinases0.06 μMFluorinated arylthio group
2-Aminomethyl-6,8-dibromoS. aureus12.5 μg/mLDibromo substitution
2-(Methylthio)-3-arylC. albicans25 μg/mLThioether linkage

Key Spectral Data

  • ¹H NMR (DMSO-d₆) :

    • δ 2.61 (s, CH₂Br), 7.20–7.70 (m, Ar-H), 8.24 (d, quinazolinone C5-H) .

  • IR (KBr) :

    • C=O stretch at 1664 cm⁻¹, C-Br stretch at 560 cm⁻¹ .

  • HRMS : m/z 403.9785 [M+H]⁺ for C₁₅H₁₀BrClN₂O .

Scientific Research Applications

The compound "2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one" is a quinazolinone derivative, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal effects . Research indicates that quinazoline and quinazolinone derivatives have significant importance in medicinal chemistry .

Targeted Degradation of BRD9

  • Compounds for Degrading BRD9 The compound this compound may be related to compounds designed for targeted degradation of bromodomain-containing protein 9 (BRD9) . These compounds function by:
    • Binding to BRD9 Utilizing a "Targeting Ligand" that selectively binds to BRD9 .
    • Recruiting E3 Ligase Linking the targeting ligand to an E3 ligase binding portion, typically via cereblon, to induce BRD9 degradation through the ubiquitin-proteasome pathway (UPP) .
    • Inhibiting BAF Complex Formation Disrupting the BRD9-containing BAF complex, which can reduce cellular proliferation .
  • Potential Cancer Treatment This degradation can be particularly effective in treating cancers that heavily rely on the BRD9-containing BAF complex, such as acute myeloid leukemia, rhabdoid tumors, synovial sarcoma, and multiple myeloma .
  • Advantages over Traditional Ligands Such compounds may offer several advantages over traditional BRD9 ligands:
    • Overcoming resistance mechanisms .
    • Prolonging drug effects by requiring protein resynthesis after degradation .
    • Targeting all protein functions simultaneously .
    • Expanding the range of drug targets .
    • Potentially increasing potency due to catalytic action .
  • Improved Efficacy and Safety Certain compounds may demonstrate improved efficacy and safety profiles compared to known BRD9 inhibitors, requiring lower concentrations and less frequent dosing regimens .

EGFR/VEGFR-2 Kinase Inhibition

  • Anti-Cancer Research Quinazolinone derivatives, including 2-thioquinazolin-4(3H)-ones, are being explored as potential anti-cancer agents due to their ability to inhibit both EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) kinases .
  • Structural Modifications Modifications at different positions of the quinazolinone core can influence binding affinity and inhibitory activity . For example, introducing bulky bromo groups at specific positions can be tolerated and may enhance activity .

Antimicrobial Activity

  • Broad Spectrum Activity Various quinazolinone derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi .
  • Structure-Activity Relationship The presence and position of substituents on the quinazoline core significantly influence the antimicrobial profile . For instance, compounds with methoxy- or methyl-substituted rings exhibit enhanced antibacterial activity .
  • Specific Examples
    • 2-benzyl-3-{4-[N′-(3-substituted-5 – oxo - 1-substituted - 1,5 – dihydropyrazol – 4 -ylidene) hydrazino] phenyl}-3H-quinazoline-4-one derivatives showed good antibacterial and antifungal activities .
    • 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones exhibited excellent activities against both bacterial and fungal species when bearing chloro or hydroxy groups .
    • 3-substituted-2-thioxoquinazolin-4(3H)-ones, such as 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin - 1-ylmethyl)-amino]-benzoic acid, displayed broad-spectrum activity against gram-positive and gram-negative bacteria and fungi .

Mechanism of Action

The mechanism of action of 2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinone Derivatives

Substituent Variations at Position 2 and 3

Quinazolinone derivatives differ primarily in substituents at positions 2 and 3, which significantly influence their biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Notable Biological Activity Reference
2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one Bromomethyl (-CH₂Br) 4-Chlorophenyl 349.61 Not explicitly reported; structural analogies suggest potential analgesic/anti-inflammatory activity
3-(4-Bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone (2-Chlorobenzyl)thio (-S-CH₂-C₆H₄Cl) 4-Bromophenyl 443.73 Enhanced solubility due to thioether linkage; uncharacterized activity
6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone Hydroxy (-OH) 3-(Trifluoromethyl)phenyl 381.16 Potential kinase inhibition (e.g., HSP82) due to trifluoromethyl group
2-(1-Methyl butylidene-hydrazino)-3-(3-methoxyphenyl)-3H-quinazolin-4-one (AS3) Hydrazino (-NH-N=CH-) 3-Methoxyphenyl 352.35 Potent analgesic activity (comparable to diclofenac sodium)
3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)-4(3H)-quinazolinone (2,6-Dichlorobenzyl)thio 4-Chlorophenyl 478.25 Increased halogen content may enhance receptor binding

Physicochemical Properties

  • Lipophilicity :
    • Bromomethyl and chlorophenyl groups increase logP values, enhancing blood-brain barrier penetration .
    • Thioether linkages improve aqueous solubility compared to purely hydrocarbon substituents .
  • Stability : Brominated derivatives may exhibit lower photostability due to C-Br bond susceptibility to UV degradation .

Research Findings and Implications

  • Structural Optimization : Substituting position 2 with electrophilic groups (e.g., bromomethyl) allows for targeted drug delivery systems via click chemistry .
  • Safety Profiles: Halogenated analogs generally show mild ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs), as seen in AS3 .

Biological Activity

2-Bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting key research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₀BrClN₂O. Its structure features a bromomethyl group and a chlorophenyl moiety, which are significant for its biological activity. The presence of these substituents is believed to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant antibacterial and antifungal activity against various pathogens:

CompoundActivity TypePathogens TestedResults
This compoundAntibacterialStaphylococcus aureus, Bacillus subtilisModerate to high inhibition
This compoundAntifungalCandida albicans, Aspergillus nigerEffective against tested strains

The antimicrobial assays indicated that the compound exhibited superior antibacterial effects compared to antifungal activities, aligning with findings from other quinazolinone derivatives .

Anticancer Activity

Quinazolinones have also been studied for their anticancer properties. A study reported that derivatives with similar structures to this compound demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Compound
PC310A3
MCF-710A5
HT-2912A6

The compound A3 was particularly noted for its dose-dependent inhibition of cell growth across these lines .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies utilizing the carrageenan-induced paw edema test in rats revealed that certain quinazolinone derivatives exhibited anti-inflammatory effects comparable to standard treatments like ibuprofen .

Synthesis Methods

The synthesis of this compound typically involves microwave-assisted techniques that promote environmentally friendly practices. The reaction often includes:

  • Starting Materials : Anthranilic acid derivatives and substituted anilines.
  • Reagents : N-bromo succinamide (NBS) for bromination.
  • Conditions : Microwave irradiation to enhance reaction efficiency.

This method has been praised for yielding high purity products with minimal environmental impact .

Case Studies

Several research studies have documented the synthesis and biological evaluation of quinazolinone derivatives, including this compound:

  • Study by Desai et al. : Focused on synthesizing various quinazolinone derivatives and evaluating their antimicrobial activities against pathogenic strains. The results indicated significant efficacy against both gram-positive and gram-negative bacteria .
  • Study by Al-Omary et al. : Investigated the inhibition of dihydrofolate reductase (DHFR) by new quinazolinone analogs, highlighting their potential as anticancer agents due to their role in inhibiting crucial metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for 2-bromomethyl-3-(4-chloro-phenyl)-3H-quinazolin-4-one, and what critical parameters influence yield?

The synthesis of quinazolinone derivatives often involves cyclization and functionalization steps. For example, a related compound, 3-(4-chloro-phenyl)-2-thioquinazolin-4-one, is synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation with 2,3-diazetidinone . Adapting this method, bromomethylation could be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include reaction temperature (optimized between 0–5°C to avoid side reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the bromomethyl (–CH₂Br) and 4-chlorophenyl substituents. For instance, the –CH₂Br group typically appears as a singlet at δ 4.2–4.5 ppm in ¹H NMR.
  • Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula validation (C₁₅H₁₀BrClN₂O).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves regiochemistry and confirms the quinazolinone core. A related brominated quinazolinone derivative (C15H9F3N2O2) was structurally validated using this method .
  • HPLC-Purity : Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Measures : Immediate rinsing with water for accidental exposure, followed by medical consultation .
  • Incompatibility : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the reactivity of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl group’s reactivity varies with solvent and nucleophile. For example:

  • In polar aprotic solvents (DMF, DMSO), SN2 mechanisms dominate, yielding substitution products.
  • In nonpolar solvents, elimination (E2) may compete, forming quinazolinone-derived alkenes.
    Methodological Approach :
  • Conduct kinetic studies using varying nucleophiles (e.g., azide vs. thiolate) and monitor reaction progress via TLC/GC-MS.
  • Computational modeling (DFT) can predict transition-state energies and regioselectivity .

Q. What strategies optimize regioselectivity in functionalizing the quinazolinone core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., –NO₂) at specific positions to direct electrophilic substitution.
  • Metal Catalysis : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for C–C/C–N bond formation. For example, a brominated quinazolinone analog was arylated using Pd(OAc)₂/XPhos .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., –NH groups) with Boc or Fmoc to prevent undesired side reactions .

Q. How should researchers resolve discrepancies in biological activity data across similar quinazolinone derivatives?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using standardized assays (e.g., enzyme inhibition, cytotoxicity). For instance, replacing bromine with chlorine in a related compound reduced IC₅₀ values by 40% .
  • Meta-Analysis : Cross-reference datasets from peer-reviewed studies (e.g., J. Org. Chem., Acta Crystallogr.) to identify outliers or methodological biases .

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinases or GPCRs using crystal structures from the PDB.
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • ADMET Prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

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